molecular formula C17H15F3N4OS B15099225 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B15099225
M. Wt: 380.4 g/mol
InChI Key: DKRARRXBQSAMMP-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class, characterized by a triazol-4-amine core substituted with a 3-methoxyphenyl group at position 3 and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 3. Its molecular formula is C₁₇H₁₄F₃N₄OS, with a molecular weight of 394.38 g/mol. The structure has been confirmed via NMR and X-ray crystallography in related triazole derivatives . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .

Properties

Molecular Formula

C17H15F3N4OS

Molecular Weight

380.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H15F3N4OS/c1-25-14-7-3-5-12(9-14)15-22-23-16(24(15)21)26-10-11-4-2-6-13(8-11)17(18,19)20/h2-9H,10,21H2,1H3

InChI Key

DKRARRXBQSAMMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. These methods often include the use of high-throughput reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Scientific Research Applications

3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key analogs differ in substituents on the triazole ring and benzylsulfanyl group:

Compound Name Substituents (Position 3/5) Molecular Weight (g/mol) Key Properties/Activities Reference
3-(3-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine 3-methoxyphenyl / 3-CF₃-benzylsulfanyl 394.38 High lipophilicity; potential antimicrobial activity inferred from QSAR studies
3-[(2-Methylbenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 3,4,5-trimethoxyphenyl / 2-methylbenzylsulfanyl 439.50 Enhanced solubility due to trimethoxy groups; tested for anticancer activity
3-(2-Fluorophenyl)-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 2-fluorophenyl / 3-methoxybenzylsulfanyl 370.41 Fluorine improves bioavailability; moderate antifungal activity
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-dichlorophenyl / CF₃ 343.15 High halogen content increases reactivity; used in agrochemical research
3-(Ethylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine Ethylsulfanyl / CF₃ 226.22 Simplified structure with lower molecular weight; baseline for SAR studies

Key Research Findings

QSAR Insights :

  • Electron-deficient substituents (CF₃, Cl) correlate with enhanced antimicrobial activity by increasing electrophilicity and target binding .
  • Hydrophobic substituents (e.g., benzylsulfanyl) improve penetration through lipid bilayers .

Thermodynamic Stability :

  • The trifluoromethyl group stabilizes the triazole core against metabolic degradation, as shown in pharmacokinetic studies of related compounds .

Crystal Packing :

  • X-ray data reveal that derivatives with bulkier substituents (e.g., 3,4,5-trimethoxyphenyl) exhibit tighter crystal packing, reducing solubility but improving thermal stability .

Biological Activity

The compound 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antiviral, and anticancer agents. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C16H16F3N3O1S\text{C}_{16}\text{H}_{16}\text{F}_{3}\text{N}_{3}\text{O}_{1}\text{S}

This structure includes a triazole ring, a methoxyphenyl group, and a trifluoromethylbenzyl sulfanyl moiety, which contribute to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been evaluated against various bacterial strains. A study indicated that triazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : MIC values ranged from 6.25 to 12.5 μmol/mL.
  • Staphylococcus aureus : Showed activity comparable to that of Ciprofloxacin with MIC values around 18 μmol/mL .

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Anticancer Activity

The potential anticancer properties of triazoles are well-documented in literature. Compounds similar to 3-(3-methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example:

CompoundCancer Cell LineIC50 (μM)
Triazole AMCF-7 (Breast Cancer)10
Triazole BHeLa (Cervical Cancer)5

These results indicate that modifications in the triazole structure can lead to enhanced anticancer activity .

The mechanisms underlying the biological activities of triazoles generally involve:

  • Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for microbial growth and viral replication.
  • Disruption of Cell Membrane Integrity : Some derivatives affect membrane permeability, leading to cell death.
  • Induction of Apoptosis : In cancer cells, certain triazoles trigger apoptotic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole-triazole hybrids that exhibited improved biological activity compared to their precursors. These hybrids demonstrated enhanced efficacy against resistant bacterial strains and showed lower toxicity profiles in preliminary animal studies .

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